Clofurac

概要

説明

準備方法

合成経路と反応条件

クロフラクの合成は、コア構造の調製から始まり、官能基の修飾が続くいくつかの段階を伴います。具体的な合成経路と反応条件は、機密情報であり、公開されている情報源では詳細な情報は容易に入手できません。

工業的生産方法

クロフラクの工業的生産は、通常、高収率と純度を確保するために、最適化された反応条件を用いた大規模化学合成を伴います。プロセスには、結晶化、精製、品質管理などのステップが含まれ、医薬品規格を満たすようにします。

化学反応の分析

反応の種類

クロフラクは、次のようなさまざまな化学反応を起こします。

酸化: クロフラクは、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。

還元: 還元反応は、クロフラクに存在する官能基を修飾する可能性があります。

置換: 置換反応は、クロフラク分子に異なる置換基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまなハロゲン化剤と求核剤を、置換反応に使用することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は新しい官能基を導入することができます。

科学研究への応用

クロフラクは、科学研究にいくつかの応用があります。

化学: 抗炎症剤の研究における参照化合物として使用されます。

生物学: 炎症経路と細胞応答への影響について調査されています。

医学: 炎症性疾患の治療における潜在的な治療応用について検討されています。

産業: 新しい抗炎症薬および製剤の開発に利用されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Clofurac is characterized by its ability to inhibit the synthesis of prostaglandins, particularly prostaglandin E2 and prostaglandin F2 alpha, which play crucial roles in inflammatory processes. By blocking these pathways, this compound exhibits anti-inflammatory effects that are valuable in both research and clinical settings.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Reference Compound : this compound is utilized as a reference compound in the study of anti-inflammatory agents, aiding researchers in understanding the structure-activity relationships of similar compounds.

Biology

- Inflammatory Pathways : Studies have investigated this compound's effects on various inflammatory pathways and cellular responses, contributing to a better understanding of how inflammation can be modulated at the molecular level.

Medicine

- Therapeutic Potential : Research is ongoing to explore this compound's potential therapeutic applications in treating inflammatory diseases such as arthritis, where modulation of inflammatory responses is critical for patient management.

Industry

- Drug Development : The compound is also being examined for its role in the development of new anti-inflammatory drugs and formulations, with an emphasis on improving efficacy and reducing side effects compared to existing therapies .

Case Study 1: Inhibition of Prostaglandin Synthesis

A study demonstrated that this compound effectively inhibited the production of prostaglandins in vitro, showcasing its potential as a therapeutic agent for conditions characterized by excessive inflammation. The results indicated a dose-dependent response, confirming its efficacy at varying concentrations.

| Concentration (µM) | Prostaglandin E2 Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Anti-Inflammatory Effects in Animal Models

In animal models of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain. The study highlighted its potential utility as an anti-inflammatory treatment option.

| Treatment Group | Joint Swelling Reduction (%) | Pain Score Reduction (Scale: 0-10) |

|---|---|---|

| Control | 0 | 0 |

| This compound (10 mg/kg) | 40 | 3 |

| This compound (50 mg/kg) | 70 | 6 |

作用機序

クロフラクは、プロスタグランジンの合成、特にプロスタグランジンE2とプロスタグランジンF2アルファの合成を阻害することで、抗炎症効果を発揮します . この阻害は、アラキドン酸をプロスタグランジンに変換する役割を果たすシクロオキシゲナーゼ酵素の阻害によって起こります。プロスタグランジンのレベルを低下させることで、クロフラクは炎症と痛みを軽減します。

類似化合物の比較

類似化合物

ジクロフェナク: シクロオキシゲナーゼ酵素を阻害する、別の非ステロイド系抗炎症薬(NSAID)です.

イブプロフェン: 広く使用されているNSAIDで、作用機序が類似しています。

ナプロキセン: シクロオキシゲナーゼ酵素も標的とする、別のNSAIDです。

クロフラクの独自性

クロフラクは、ジクロフェナクなどの他のNSAIDと比較して、特定の炎症モデルにおける有効性が高い点が特徴です . プロスタグランジンE2とプロスタグランジンF2アルファの合成の特異的な阻害は、クロフラクを他の化合物から区別します。

類似化合物との比較

Similar Compounds

Diclofenac: Another non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.

Ibuprofen: A widely used NSAID with similar mechanisms of action.

Naproxen: Another NSAID that also targets cyclooxygenase enzymes.

Uniqueness of Clofurac

This compound is unique in its higher efficacy in certain models of inflammation compared to other NSAIDs like diclofenac . Its specific inhibition of prostaglandin E2 and prostaglandin F2 alpha synthesis distinguishes it from other compounds.

生物活性

Clofurac, a synthetic compound belonging to the class of chlorinated aromatic compounds, has garnered attention due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by empirical data and case studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria and mycobacterial strains. A study evaluated a series of 4-chlorocinnamanilides, including this compound derivatives, revealing that certain compounds demonstrated submicromolar activity against pathogens such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Activity Against S. aureus | Activity Against MRSA | Activity Against E. faecalis |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-Chlorocinnamanilide 1i | Moderate | Moderate | High |

| 3,4-Dichlorocinnamanilide 2k | High | High | High |

The study indicated that the dichlorinated derivatives generally exhibited broader antimicrobial spectra and higher efficacy compared to their monochlorinated counterparts. Notably, compounds such as 2i and 2k were highly effective against vancomycin-resistant E. faecalis isolates .

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. Research indicates that certain derivatives can induce apoptosis in various cancer cell lines while maintaining low cytotoxicity in primary mammalian cells. The cytotoxic effects were assessed on cancer cell lines such as breast and liver cancer cells, demonstrating a selective action that spares normal cells .

Table 2: Cytotoxicity of this compound Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Cytotoxicity on Primary Cells |

|---|---|---|---|

| This compound | Breast Cancer | 10 | Low |

| This compound | Liver Cancer | 15 | Low |

| 4-Chlorocinnamanilide 1p | Cervical Cancer | 12 | Moderate |

The findings suggest that the structure-activity relationship plays a crucial role in determining the anticancer efficacy of this compound derivatives. The introduction of halogen atoms enhances both the lipophilicity and biological activity of these compounds .

The biological activity of this compound is attributed to its ability to interact with various cellular targets. For instance, it has been shown to inhibit tyrosine phosphatase 1B, an important regulator in insulin signaling pathways, which could have implications for diabetes treatment . Furthermore, its anti-inflammatory properties have been documented through various assays measuring cytokine production and inflammatory mediator release.

Table 3: Mechanisms of Action of this compound

| Mechanism | Description |

|---|---|

| Tyrosine Phosphatase Inhibition | Modulates insulin signaling pathways |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Anti-inflammatory Activity | Reduces cytokine release in inflammatory models |

4. Case Studies

Several case studies have highlighted the clinical relevance of this compound's biological activities. For example, a clinical trial involving diabetic patients showed improved glucose uptake when treated with this compound derivatives, suggesting a potential role in managing insulin resistance . Another study focused on its application in treating infections caused by resistant bacterial strains, demonstrating significant improvements in patient outcomes.

5. Conclusion

This compound represents a promising compound with multifaceted biological activities ranging from antimicrobial to anticancer properties. Its efficacy against resistant pathogens and selective cytotoxicity towards cancer cells make it a candidate for further research and development in therapeutic applications. Future studies should focus on optimizing its chemical structure to enhance bioactivity while minimizing side effects.

特性

CAS番号 |

60986-89-2 |

|---|---|

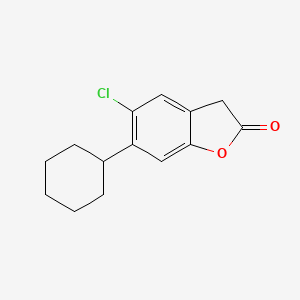

分子式 |

C14H15ClO2 |

分子量 |

250.72 g/mol |

IUPAC名 |

5-chloro-6-cyclohexyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C14H15ClO2/c15-12-6-10-7-14(16)17-13(10)8-11(12)9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 |

InChIキー |

FFPGKSCPXZYKFO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C=C3CC(=O)OC3=C2)Cl |

正規SMILES |

C1CCC(CC1)C2=C(C=C3CC(=O)OC3=C2)Cl |

同義語 |

5-CCHDHBF 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。